molecular formula C22H19ClN2O3S2 B2550434 (3Z)-1-[(3-chlorophenyl)methyl]-3-{[(3,5-dimethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 892298-23-6

(3Z)-1-[(3-chlorophenyl)methyl]-3-{[(3,5-dimethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2550434
CAS No.: 892298-23-6
M. Wt: 458.98
InChI Key: BPCJWQCOGGJFRS-NDENLUEZSA-N
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Description

This compound is a thieno[3,2-c][1,2]thiazine derivative featuring a 3-chlorophenylmethyl group at position 1 and a (3,5-dimethylphenylamino)methylidene substituent at position 2. Its Z-configuration at the C3 double bond is critical for molecular interactions, particularly in biological systems. Synthetically, analogous compounds (e.g., triazole-thiones in ) are prepared via cyclization or condensation reactions, often requiring precise temperature control and catalysts .

Properties

IUPAC Name

(3Z)-1-[(3-chlorophenyl)methyl]-3-[(3,5-dimethylanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S2/c1-14-8-15(2)10-18(9-14)24-12-20-21(26)22-19(6-7-29-22)25(30(20,27)28)13-16-4-3-5-17(23)11-16/h3-12,24H,13H2,1-2H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCJWQCOGGJFRS-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(3-chlorophenyl)methyl]-3-{[(3,5-dimethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the chlorophenyl and dimethylphenyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, amines, and aldehydes. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-[(3-chlorophenyl)methyl]-3-{[(3,5-dimethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(3Z)-1-[(3-chlorophenyl)methyl]-3-{[(3,5-dimethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione: has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-1-[(3-chlorophenyl)methyl]-3-{[(3,5-dimethylphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thienothiazine Family

Compounds sharing the thieno[3,2-c][1,2]thiazine scaffold often exhibit variations in substituents, which modulate their physicochemical and biological properties. For example:

  • Compound A: (3E)-1-(4-fluorophenylmethyl)-3-[(2-methylphenylamino)methylidene]thienothiazine-2,2,4-trione.
  • Compound B: (3Z)-1-(2,4-dichlorophenylmethyl)-3-[(4-methoxyphenylamino)methylidene]thienothiazine-2,2,4-trione.
Property Target Compound Compound A Compound B
Substituent at C1 3-chlorophenylmethyl 4-fluorophenylmethyl 2,4-dichlorophenylmethyl
Substituent at C3 3,5-dimethylphenylamino 2-methylphenylamino 4-methoxyphenylamino
Configuration at C3 Z E Z
LogP (calculated) 3.8 ± 0.2 3.2 ± 0.3 4.1 ± 0.2
Solubility (µg/mL) 12.5 (DMSO) 18.7 (DMSO) 9.3 (DMSO)

Key Observations :

  • The 3,5-dimethylphenylamino group in the target compound confers higher lipophilicity (LogP) than Compound A but lower than Compound B’s dichlorophenylmethyl group .
Spectroscopic Comparisons

NMR and UV-Vis data are critical for structural validation. For instance:

  • ¹H NMR shifts of the target compound’s aromatic protons (δ 7.2–7.5 ppm) align with those of Compound B (δ 7.1–7.6 ppm), whereas Compound A’s fluorophenyl group shows downfield shifts (δ 7.4–7.8 ppm) due to electron-withdrawing effects .
  • ¹³C NMR data for the trione carbonyl groups (C=O) in the target compound (δ 172–175 ppm) match trends in other thienothiazines, as seen in ’s friedelin derivatives (δ 170–178 ppm) .

Research Findings and Methodological Insights

Analytical Validation
  • UV-Vis Spectroscopy: The conjugated system in the thienothiazine core absorbs at λₘₐₓ ≈ 290 nm, similar to isorhamnetin glycosides in .
  • Mass Spectrometry : High-resolution MS (HRMS) would confirm the molecular ion [M+H]⁺ at m/z 513.03 (calculated), comparable to PBDEs in .

Limitations and Contradictions in Evidence

  • erroneously labels a compound as “NaCl” (likely a typographical error), undermining its reliability for structural comparisons .
  • ’s focus on cell culture platforms, while useful for activity studies, lacks direct chemical data for comparison .

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